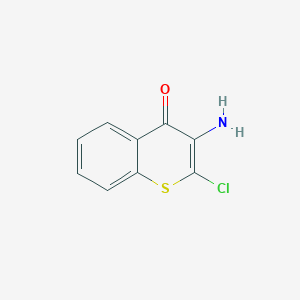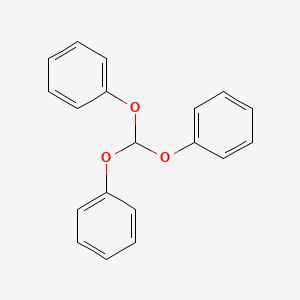
Diphenoxymethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[Methylidynetris(oxy)]tris[benzene]: is an organic compound with the molecular formula C19H16O3 and a molecular weight of 292.32854 g/mol . It is also known by its CAS number 16737-44-3 . This compound is characterized by three benzene rings connected through a central carbon atom via oxygen atoms, forming a unique structure that imparts specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] can be synthesized through various organic synthesis methods. One common approach involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, leading to the formation of the desired compound . The reaction typically requires controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 1,1’,1’'-[Methanetriyltris(oxy)]tribenzene
- Triphenoxymethane
- Diphenoxymethoxybenzene
Comparison: 1,1’,1’'-[Methylidynetris(oxy)]tris[benzene] is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .
特性
CAS番号 |
16737-44-3 |
|---|---|
分子式 |
C19H16O3 |
分子量 |
292.3 g/mol |
IUPAC名 |
diphenoxymethoxybenzene |
InChI |
InChI=1S/C19H16O3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H |
InChIキー |
BSNNCWZXRJKCBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


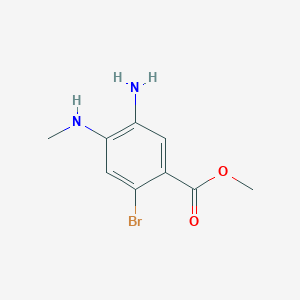

![[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B13929227.png)
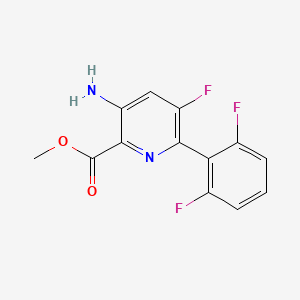
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)
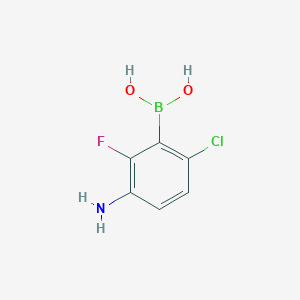
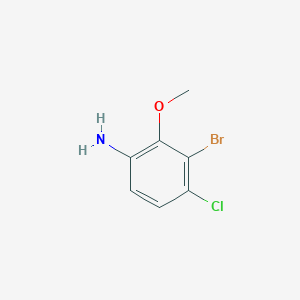
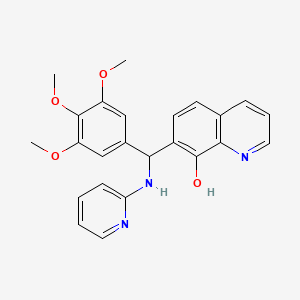
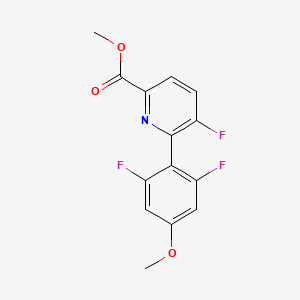
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
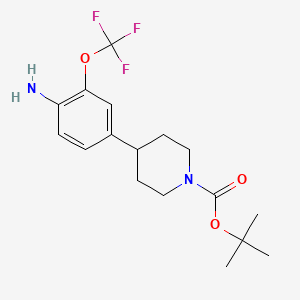
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
